molecular formula C12H20O B12655356 6,8,8-Trimethylnona-2,5-dien-4-one CAS No. 96097-18-6

6,8,8-Trimethylnona-2,5-dien-4-one

Cat. No.: B12655356
CAS No.: 96097-18-6
M. Wt: 180.29 g/mol
InChI Key: RRGOJMZSOZFVKM-LQPGMRSMSA-N
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Description

6,8,8-Trimethylnona-2,5-dien-4-one is an organic compound with the molecular formula C12H20O. It is characterized by its unique structure, which includes a nonadienone backbone with three methyl groups attached at positions 6 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8-Trimethylnona-2,5-dien-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as alkenes and ketones.

    Reaction Conditions: The key reactions include aldol condensation, followed by dehydration to form the diene structure. .

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

6,8,8-Trimethylnona-2,5-dien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

6,8,8-Trimethylnona-2,5-dien-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6,8,8-Trimethylnona-2,5-dien-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

96097-18-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2E,5E)-6,8,8-trimethylnona-2,5-dien-4-one

InChI

InChI=1S/C12H20O/c1-6-7-11(13)8-10(2)9-12(3,4)5/h6-8H,9H2,1-5H3/b7-6+,10-8+

InChI Key

RRGOJMZSOZFVKM-LQPGMRSMSA-N

Isomeric SMILES

C/C=C/C(=O)/C=C(\C)/CC(C)(C)C

Canonical SMILES

CC=CC(=O)C=C(C)CC(C)(C)C

Origin of Product

United States

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